molecular formula C14H18O4 B3021327 Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate CAS No. 2954-68-9

Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate

Cat. No. B3021327
CAS RN: 2954-68-9
M. Wt: 250.29 g/mol
InChI Key: NXMOOZMLRAMUMN-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Methoxyphenethylamine , which is a chemical with the linear formula CH3OC6H4CH2CH2NH2 .


Synthesis Analysis

A related compound, 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid, has been synthesized by reacting it with primary and secondary amines . This reaction resulted in a series of novel amino acid derivatives .


Molecular Structure Analysis

While the exact molecular structure of “Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate” was not found, a related compound, 4-Methoxyphenethylamine, has the empirical formula C9H13NO .


Chemical Reactions Analysis

The compound 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid has shown reactivity towards nitrogen-containing nucleophiles . It underwent heterocyclization upon treatment with 2-aminopyridine, o-phenylenediamine, aryldithiocarbamates, and thiourea derivatives .

Scientific Research Applications

DNA Binding and In Silico Studies

The compound has been used in the synthesis of ligands and their triorganotin complexes, which have been studied for their DNA binding properties . The DNA interaction of the representative compounds explored an intercalative binding mode as confirmed by UV-Visible spectroscopy and viscometry .

Drug-likeness Studies

In silico studies performed by SwissADME webserver suggested that reported compounds obey the rules of drug-likeness . This means that the compound has properties that would make it a good candidate for a drug.

Synthesis of Amino Acid Derivatives

A series of novel amino acid derivatives has been synthesized by the reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with primary and secondary amines . These derivatives could have potential applications in various fields of chemistry and biology.

Synthesis of Pyridazine Compounds

The treatment of amino acids with hydrazine afforded pyridazine . Pyridazine compounds are important in medicinal chemistry due to their wide range of biological activities.

Synthesis of Phenylhydrazone Compounds

Phenylhydrazone was obtained from the reaction of the acid with phenyl hydrazine in ethanol . Phenylhydrazones are used in the preparation of various organic compounds.

Synthesis of Heterocyclic Compounds

The acid underwent heterocyclization upon the treatment with 2-aminopyridine, o-phenylenediamine, aryldithiocarbamates and thiourea derivatives to give the corresponding pyridopyrimidine, quinoxalone, 2-thioxo-1,3-thiazole and 4-hydroxy-1,3-thiazole, respectively . These heterocyclic compounds have a wide range of applications in medicinal chemistry.

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxyphenethylamine, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-18-14(16)8-6-12(15)11-5-7-13(17-3)10(2)9-11/h5,7,9H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMOOZMLRAMUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440411
Record name ETHYL 4-(4-METHOXY-3-METHYLPHENYL)-4-OXOBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate

CAS RN

2954-68-9
Record name ETHYL 4-(4-METHOXY-3-METHYLPHENYL)-4-OXOBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(4-methoxy-3-methylphenyl)-4-oxobutyric acid (Compound 2, 21.75 g, 98.0 mmol) in absolute ethanol (200 mL) was added 10 drops of concentrated H2SO4. The resulting solution was refluxed for 3 days, then cooled to room temperature, treated with 30 mL of NaOH 2N, diluted with 50 mL of water, and extracted 3 times with EtOAc. The combined organic layers were washed with brine, and dried over MgSO4, and filtered. The solvent was removed to afford 20.6 g (84%) of the title compound as a yellow solid.
Quantity
21.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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